molecular formula C19H11F3N2OS B2709237 N-{NAPHTHO[1,2-D][1,3]THIAZOL-2-YL}-3-(TRIFLUOROMETHYL)BENZAMIDE CAS No. 330189-65-6

N-{NAPHTHO[1,2-D][1,3]THIAZOL-2-YL}-3-(TRIFLUOROMETHYL)BENZAMIDE

Cat. No.: B2709237
CAS No.: 330189-65-6
M. Wt: 372.37
InChI Key: MHDOYGNZSWGTKL-UHFFFAOYSA-N
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Description

N-{NAPHTHO[1,2-D][1,3]THIAZOL-2-YL}-3-(TRIFLUOROMETHYL)BENZAMIDE is a complex organic compound that belongs to the benzothiazole family. Benzothiazoles are bicyclic compounds containing both benzene and thiazole rings. This particular compound is characterized by the presence of a trifluoromethyl group attached to the benzamide moiety, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{NAPHTHO[1,2-D][1,3]THIAZOL-2-YL}-3-(TRIFLUOROMETHYL)BENZAMIDE typically involves the following steps:

    Formation of Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives under acidic conditions.

    Introduction of Trifluoromethyl Group: The trifluoromethyl group can be introduced via nucleophilic substitution reactions using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Amidation: The final step involves the formation of the amide bond between the benzothiazole core and the trifluoromethyl benzamide.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-{NAPHTHO[1,2-D][1,3]THIAZOL-2-YL}-3-(TRIFLUOROMETHYL)BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole ring or the trifluoromethyl benzamide moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Halogenated derivatives, substituted amides.

Scientific Research Applications

N-{NAPHTHO[1,2-D][1,3]THIAZOL-2-YL}-3-(TRIFLUOROMETHYL)BENZAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-{NAPHTHO[1,2-D][1,3]THIAZOL-2-YL}-3-(TRIFLUOROMETHYL)BENZAMIDE involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{NAPHTHO[1,2-D][1,3]THIAZOL-2-YL}-3-(TRIFLUOROMETHYL)BENZAMIDE is unique due to the presence of the trifluoromethyl group, which enhances its lipophilicity and metabolic stability. This makes it more effective in penetrating biological membranes and resisting metabolic degradation compared to its analogs .

Properties

IUPAC Name

N-benzo[e][1,3]benzothiazol-2-yl-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11F3N2OS/c20-19(21,22)13-6-3-5-12(10-13)17(25)24-18-23-16-14-7-2-1-4-11(14)8-9-15(16)26-18/h1-10H,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHDOYGNZSWGTKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2N=C(S3)NC(=O)C4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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